molecular formula C6H13NO4 B1665980 2-(2-(2-Aminoethoxy)ethoxy)acetic acid CAS No. 134978-97-5

2-(2-(2-Aminoethoxy)ethoxy)acetic acid

Cat. No. B1665980
M. Wt: 163.17 g/mol
InChI Key: RUVRGYVESPRHSZ-UHFFFAOYSA-N
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Description

“2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is a PEG compound containing an amino group with a terminal carboxylic acid . It is also known as Amino-PEG2-CH2CO2H . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Synthesis Analysis

The synthesis of “2-(2-(2-Aminoethoxy)ethoxy)acetic acid” derivatives does not require isolation and purification of intermediates . These derivatives can be used to synthesize high load polystyrene-polyethylene glycol-like resins having excellent swelling characteristics .


Molecular Structure Analysis

The molecular formula of “2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is C6H13NO4 . The InChI key is RUVRGYVESPRHSZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The amine group of “2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

“2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is a white to off-white crystalline powder . It has a melting point of 124.0 to 128.0 °C . The compound is slightly soluble in DMSO and methanol . It should be stored in a freezer, under -20°C, in a dark place, and under an inert atmosphere .

Scientific Research Applications

  • PNA Oligoether Conjugation : The compound has been used in the synthesis of peptide nucleic acid (PNA) oligoether conjugates. Different methods, including the use of 2-(2-(2-aminoethoxy)ethoxy)ethanol, have been explored for conjugation to PNA with internally or N-terminal placed diaminopropionic acid residues. This approach facilitates the attachment of oligoethers and other functional groups to PNAs, enhancing their properties for various applications (Ghidini, Steunenberg, Murtola, & Strömberg, 2014).

  • Chiral Derivatizing Agents : Research indicates that compounds like 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a relative of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, can be used as chiral derivatizing agents. These agents are important for determining the enantiomeric purity of other compounds, such as amines and alcohols, in spectroscopic analyses (Majewska, 2015; Majewska, 2019).

  • Gene Delivery : A biodegradable cationic polymer, poly(2-(2-aminoethoxy)ethoxy)phosphazene (PAEP), bearing primary amino groups, was synthesized for gene delivery. This polymer demonstrated potential as a carrier for gene delivery, showing efficient DNA condensation and lower cytotoxicity compared to other delivery systems (Yang, Zhang, Chen, Gu, & Li, 2010).

  • Surface Modification for High-Energy Storage Application : The compound 2-[2-(2-methoxyethoxy)ethoxy]acetic acid (MEEAA) was used to modify barium titanate nanoparticles for enhancing their dispersion in polymer matrices. This surface modification significantly improved the energy storage capabilities of the resulting polymer composites (Shen, Luo, Yu, Sun, & Wong, 2016).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

“2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA . It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies . Future research may focus on these areas and the potential applications of this compound in other fields.

properties

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVRGYVESPRHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139729-28-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(carboxymethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139729-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10327018
Record name 2-(2-(2-Aminoethoxy)ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Aminoethoxy)ethoxy)acetic acid

CAS RN

134978-97-5
Record name (2-(2-Aminoethoxy)ethoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134978975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-Aminoethoxy)ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Amino-3,6-dioxaoctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-(2-AMINOETHOXY)ETHOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V919MKW0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
H Suzuki, A Ishigami, A Orimoto… - Chemical and …, 2012 - jstage.jst.go.jp
Several new amyloid-β (Aβ) aggregation inhibitors were synthesized according to our theory that a hydrophilic moiety could be attached to the Aβ-recognition unit for the purpose of …
Number of citations: 3 www.jstage.jst.go.jp
L Zhu, H Cao, C Xue, H Zhang, M Qin, J Wang… - Nature …, 2021 - nature.com
Solution-processed metal halide perovskites have been recognized as one of the most promising semiconductors, with applications in light-emitting diodes (LEDs), solar cells and lasers…
Number of citations: 159 www.nature.com
M Wysocka, A Lesner, N Gruba, B Korkmaz… - Analytical …, 2012 - ACS Publications
Neutrophil serine proteases, including elastase, proteinase 3, and cathepsin G, are closely related enzymes stored in similar amounts in azurophil granules and released at the same …
Number of citations: 29 pubs.acs.org
M Wysocka, A Lesner, J Popow… - Protein and Peptide …, 2012 - ingentaconnect.com
In this work the efficient and simple method of improvement specificity and solubility of low molecular weight proteinase substrates is described. The series of fluorescent substrates of …
Number of citations: 6 www.ingentaconnect.com
R Léger, K Thibaudeau, M Robitaille, O Quraishi… - Bioorganic & medicinal …, 2004 - Elsevier
A series of analogs of GLP-1(7–36) amide containing a Nε-(2-{2-[2-(3-maleimidopropylamido)ethoxy]ethoxy}acetyl)lysine has been synthesized and the resulting derivatives were …
Number of citations: 90 www.sciencedirect.com
BB Azad, CF Cho, JD Lewis, LG Luyt - Applied Radiation and Isotopes, 2012 - Elsevier
In pursuit of a single molecule with potential applications for both in vitro fluorescence microscopy and in vivo PET imaging, novel targeted 69/71 Ga/ 68 Ga-protoporphyrin IX (PPIX) …
Number of citations: 31 www.sciencedirect.com
BB Azad, VA Rota, D Breadner, S Dhanvantari… - Bioorganic & medicinal …, 2010 - Elsevier
Novel Glucagon-Like Peptide-1 (GLP-1) derivatives containing the metal chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and naturally occurring Indium ( 113/…
Number of citations: 26 www.sciencedirect.com
J Mayr, S Hager, B Koblmüller, MHM Klose… - JBIC Journal of …, 2017 - Springer
The high mortality rate of lung cancer patients and the frequent occurrence of side effects during cancer therapy demonstrate the need for more selective and targeted drugs. An …
Number of citations: 31 link.springer.com
XD Tan, M Pan, S Gao, Y Zheng, J Shi… - Chemical …, 2017 - pubs.rsc.org
K27-linkage poly-ubiquitination plays important roles in DNA damage repair and autoimmunity. Identification of K27-linkage targeting deubiquitinases (DUBs) is essential for …
Number of citations: 22 pubs.rsc.org
Y Bernhard, E Gigot, V Goncalves, M Moreau… - Organic & …, 2016 - pubs.rsc.org
Bombesin (BBN) was covalently bound to graftable subphthalocyanine (SubPc) or to a cholesterol derivative, a component of a liposome that encapsulates non-graftable SubPc. The …
Number of citations: 17 pubs.rsc.org

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